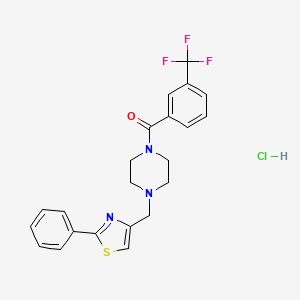
(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H21ClF3N3OS and its molecular weight is 467.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Receptor Antagonism
Research on compounds with similar structures has highlighted their significant role in antiviral activities, particularly against HIV-1. For instance, studies on the CCR5 receptor, crucial for HIV-1 entry into cells, have identified potent noncompetitive allosteric antagonists. These antagonists exhibit concomitantly potent antiviral effects, indicating a promising avenue for HIV treatment and the potential utility of similar compounds in exploring antiviral strategies (Watson et al., 2005).
Cancer Research and Tubulin Polymerization Inhibitors
In cancer research, structurally related compounds have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. These compounds demonstrate significant antiproliferative properties against a wide range of cancer cell lines, offering insights into the development of novel chemotherapeutic agents. The phenoxazine and phenothiazine cores, along with the phenylpiperazine moiety, are highlighted for their suitability in creating potent tubulin polymerization inhibitors (Prinz et al., 2017).
Antimicrobial Activity
Compounds featuring the piperazine ring have been synthesized and evaluated for their antimicrobial activity against various human pathogenic bacteria. Certain derivatives have shown significant inhibition of bacterial growth, indicating their potential as templates for developing new antimicrobial agents. This area of research is crucial for addressing the growing concern of antibiotic resistance (Nagaraj et al., 2018).
Histamine H3 Receptor Antagonists
In the quest for novel therapeutics targeting central nervous system disorders, compounds structurally related to (4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride have been preclinically characterized as histamine H3 receptor antagonists. These findings contribute to understanding the complex mechanisms involved in wakefulness and have led to the identification of promising lead compounds for clinical development (Letavic et al., 2015).
properties
IUPAC Name |
[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3OS.ClH/c23-22(24,25)18-8-4-7-17(13-18)21(29)28-11-9-27(10-12-28)14-19-15-30-20(26-19)16-5-2-1-3-6-16;/h1-8,13,15H,9-12,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWIICKVNPLDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine](/img/structure/B2683709.png)
![5,6-Difluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2683714.png)
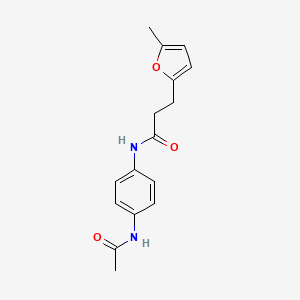

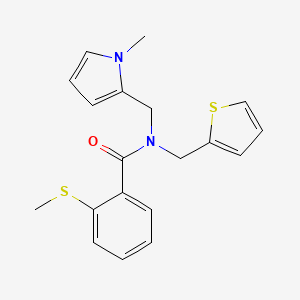
![4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine](/img/structure/B2683719.png)
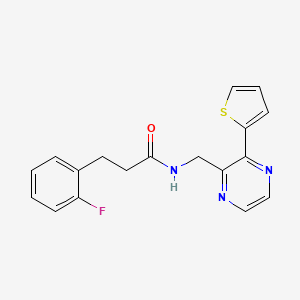
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2683721.png)
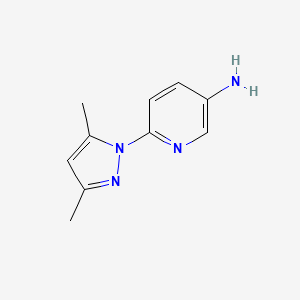
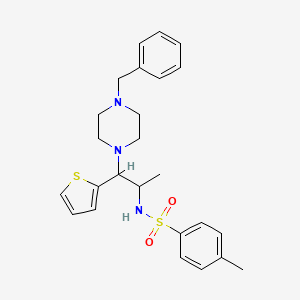

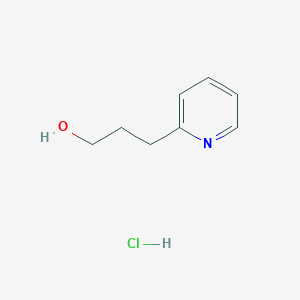
![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2683729.png)
